molecular formula C4H8Cl2NO2P B12726965 Morpholinophosphonic dichloride CAS No. 1498-57-3

Morpholinophosphonic dichloride

Cat. No.: B12726965
CAS No.: 1498-57-3
M. Wt: 203.99 g/mol
InChI Key: BFUNVIKGWITYHK-UHFFFAOYSA-N
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Description

Morpholinophosphonic dichloride (CAS: 1498-57-3; synonyms: 4-Morpholinephosphonyl chloride, Phosphonic dichloride, P-4-morpholinyl) is an organophosphorus compound characterized by a morpholine ring attached to a phosphonic dichloride group. Its molecular formula is C₄H₈Cl₂NO₂P, with a molecular weight of 228.99 g/mol . The compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. For example, it has been utilized in the synthesis of cytidine monophosphate (CMP) with a yield of 78% .

Key physical properties include a boiling point of 132–134°C at 45 Torr and a predicted acidity (pKa) of -4.07 . The morpholino group imparts unique steric and electronic effects, influencing reactivity in nucleophilic substitutions and cross-coupling reactions.

Properties

IUPAC Name

4-dichlorophosphorylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2NO2P/c5-10(6,8)7-1-3-9-4-2-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUNVIKGWITYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(=O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2NO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498-57-3
Record name Morpholinophosphonic dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholinophosphonic dichloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP3XG24AV2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholinophosphonic dichloride can be synthesized through the reaction of morpholine with phosphorus oxychloride (POCl3). The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{POCl}_3 + \text{Morpholine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Morpholinophosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as alcohols or amines, to form corresponding phosphonate esters or amides.

    Hydrolysis: In the presence of water, it hydrolyzes to form morpholinophosphonic acid and hydrochloric acid.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.

    Solvents: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.

    Catalysts: In some cases, catalysts such as tertiary amines or metal complexes may be used to enhance reaction rates.

Major Products

The major products formed from reactions involving this compound include phosphonate esters, amides, and acids, depending on the specific reactants and conditions used.

Scientific Research Applications

Morpholinophosphonic dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in materials science and catalysis.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: Research into its derivatives has led to the development of potential therapeutic agents for treating diseases such as cancer and bacterial infections.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which morpholinophosphonic dichloride exerts its effects involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various phosphonate derivatives, which can interact with biological molecules or materials, depending on the application.

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Dichlorides

Structural and Molecular Properties

The following table compares morpholinophosphonic dichloride with structurally related phosphonic and phosphine dichlorides:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C)
This compound 1498-57-3 C₄H₈Cl₂NO₂P 228.99 Morpholino 132–134 (45 Torr)
Phenylphosphonic dichloride 824-72-6 C₆H₅Cl₂OP 194.98 Phenyl 120–122 (15 Torr)
Methylphosphonic dichloride 676-97-1 CH₃Cl₂OP 148.98 Methyl 60–62 (10 mmHg)
Triphenylphosphine dichloride 1499-13-8 (C₆H₅)₃PCl₂ 333.19 Triphenylphosphine Sublimes at 200
Dichloro(phenyl)phosphine 644-97-3 C₆H₅Cl₂P 178.98 Phenylphosphine 85–90 (20 mmHg)

Notes:

  • This compound has a higher molecular weight than alkyl-substituted analogs (e.g., methyl) due to the morpholino ring .
  • Phenylphosphonic dichloride exhibits lower boiling points under reduced pressure compared to morpholino derivatives, reflecting differences in polarity and molecular packing .
  • Triphenylphosphine dichloride is significantly bulkier, leading to distinct reactivity in forming chlorophosphonium salts .
This compound
  • Acts as a phosphorylating agent in nucleophilic substitutions. For example, it reacts with alcohols or amines to form phosphonate esters or amides .
  • Used in the synthesis of CMP, a nucleotide critical in biochemical pathways, achieving 78% yield under optimized conditions .
Phenylphosphonic Dichloride
  • Primarily employed in polymer chemistry to synthesize flame retardants or ion-exchange resins. Its phenyl group enhances thermal stability .
Methylphosphonic Dichloride
  • Reacts with nucleophiles to form methylphosphonates, intermediates in pesticides and herbicides. Its small size facilitates rapid kinetics but limits steric control .
Triphenylphosphine Dichloride
  • Generates chlorophosphonium ions in situ, useful in Staudinger reactions or as a chlorinating agent .

Key Research Findings

Discrepancies in CAS Registry

  • lists a CAS of 932-74-1 for "morpholinophosphordichloridite," while cites 1498-57-3 for "this compound." This discrepancy may arise from naming conventions (phosphonous vs. phosphonic dichlorides) or database errors. Further verification using IUPAC nomenclature is recommended .

Comparative Stability

  • The morpholino group enhances hydrolytic stability compared to methyl or phenyl analogs, making it suitable for reactions in aqueous-organic biphasic systems .

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